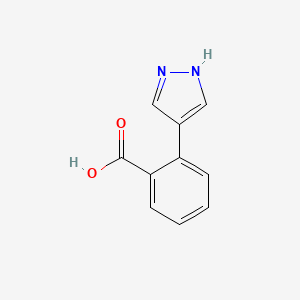

2-(1H-pyrazol-4-yl)benzoic acid

Description

Structural Significance within Heterocyclic Organic Chemistry

The pyrazole (B372694) ring is a "privileged scaffold" in medicinal chemistry, meaning its structure is a recurring motif in a variety of approved drugs. ontosight.ai This is due to its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic accessibility. nih.gov The pyrazole ring system is aromatic and exhibits tautomerism, which can influence its interaction with biological targets. globalresearchonline.netmdpi.com

The positional isomerism of the pyrazolyl benzoic acid scaffold is a critical determinant of its three-dimensional shape and electronic properties. The substitution pattern on the benzoic acid ring (ortho, meta, or para) significantly affects the molecule's conformation and its potential to form intramolecular hydrogen bonds. In the case of 2-(1H-pyrazol-4-yl)benzoic acid, the ortho-substitution of the pyrazole ring to the carboxylic acid group can lead to specific steric and electronic effects that are distinct from its meta- and para-substituted isomers, such as 3-(1H-pyrazol-4-yl)benzoic acid and 4-(1H-pyrazol-4-yl)benzoic acid. nih.govscbt.comsigmaaldrich.com

The synthesis of pyrazole derivatives is well-established, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov The synthesis of specific isomers like this compound can be achieved through targeted synthetic strategies, such as Suzuki coupling reactions involving appropriately substituted pyrazole and benzoic acid precursors. google.com

Table 1: Comparison of Pyrazolyl Benzoic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₁₀H₈N₂O₂ | 188.18 |

| 3-(1H-pyrazol-4-yl)benzoic acid | 1017794-47-6 | C₁₀H₈N₂O₂ | 188.18 |

| 4-(1H-pyrazol-4-yl)benzoic acid | 1017794-47-6 | C₁₀H₈N₂O₂ | 188.18 |

| 4-(1H-pyrazol-1-yl)benzoic acid | 16209-00-0 | C₁₀H₈N₂O₂ | 188.18 |

Data for 3-(1H-pyrazol-4-yl)benzoic acid and 4-(1H-pyrazol-4-yl)benzoic acid from scbt.comsigmaaldrich.com. Data for 4-(1H-pyrazol-1-yl)benzoic acid from chemicalbook.com.

Academic Research Context and Interdisciplinary Relevance

The academic interest in pyrazolyl benzoic acids and their analogues spans multiple disciplines, most prominently medicinal chemistry and materials science. The structural features of these compounds make them attractive candidates for the development of new therapeutic agents. ontosight.ainih.gov

In the realm of medicinal chemistry, pyrazole-containing compounds have been investigated for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. globalresearchonline.netontosight.ai For instance, derivatives of pyrazole have been developed as potent kinase inhibitors, which are crucial in cancer therapy. nih.govpsu.edu The pyrazol-4-yl urea (B33335) derivative, AT9283, is a multitargeted kinase inhibitor that has shown potent activity against Aurora kinases. nih.govpsu.edu While specific studies on the biological activity of this compound are not widely reported, its structural similarity to other biologically active pyrazoles suggests its potential for further investigation. For example, a related compound, 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid, has been identified as a compound of interest in pharmaceutical research. ontosight.ai

The interdisciplinary relevance of pyrazolyl benzoic acids also extends to materials science. The rigid, aromatic structure of these compounds makes them suitable building blocks for the synthesis of polymers and other advanced materials with enhanced thermal stability and mechanical properties. globalresearchonline.net

Table 2: Investigated Applications of Pyrazole-Containing Compounds

| Area of Research | Specific Application/Target | Reference |

| Medicinal Chemistry | Kinase Inhibition (e.g., Aurora, PIM3) | nih.govpsu.edunih.gov |

| Anti-inflammatory | globalresearchonline.netontosight.ai | |

| Antimicrobial | nih.gov | |

| Antiviral | nih.gov | |

| Materials Science | Polymer Formulation | globalresearchonline.net |

| Agrochemicals | Herbicides and Pesticides | globalresearchonline.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBWVNZAWKEUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215918-49-2 | |

| Record name | 2-(1H-pyrazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 2 1h Pyrazol 4 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy serves as a powerful tool for mapping the connectivity and chemical environment of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, a detailed picture of the 2-(1H-pyrazol-4-yl)benzoic acid structure is revealed.

Proton (¹H) NMR Spectroscopic Analysis

In a typical ¹H NMR spectrum of a substituted benzoic acid, the proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. docbrown.inforsc.org The protons on the benzoic acid ring would exhibit complex splitting patterns (multiplets) in the aromatic region, typically between 7.0 and 8.5 ppm. docbrown.info The chemical shifts and coupling constants of these aromatic protons are influenced by the position of the pyrazole (B372694) substituent.

The protons of the pyrazole ring would also resonate in the aromatic region. The N-H proton of the pyrazole ring is expected to show a broad signal, its chemical shift being sensitive to solvent and concentration. The C-H protons of the pyrazole ring would likely appear as distinct signals, with their chemical shifts and multiplicities determined by their neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| Aromatic (Benzoic Ring) | 7.0 - 8.5 | Multiplet |

| Pyrazole (N-H) | Variable | Broad Singlet |

| Pyrazole (C-H) | ~7.5 - 8.5 | Singlet/Doublet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Based on data for analogous compounds, the carbonyl carbon of the carboxylic acid group is anticipated to resonate at a downfield chemical shift, typically in the range of 165–175 ppm. rsc.orgresearchgate.netdocbrown.info The carbon atoms of the benzoic acid and pyrazole rings will appear in the aromatic region, generally between 110 and 150 ppm. rsc.orgdocbrown.info The specific chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. For instance, the carbon atom attached to the carboxylic acid group and the carbon atom attached to the pyrazole ring will have distinct chemical shifts compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic & Pyrazole (C) | 110 - 150 |

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups.

A broad absorption band is anticipated in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is typically broadened by hydrogen bonding. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp peak between 1680 and 1710 cm⁻¹ for an aromatic acid. docbrown.infospectroscopyonline.com

The N-H stretching vibration of the pyrazole ring would likely be observed in the range of 3200–3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings (benzoic and pyrazole) are expected to appear around 3000–3100 cm⁻¹. docbrown.info Furthermore, C=C stretching vibrations within the aromatic rings would give rise to absorptions in the 1400–1600 cm⁻¹ region. The C-O stretching of the carboxylic acid would be found between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1680 - 1710 |

| Pyrazole | N-H Stretch | 3200 - 3500 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C=C stretching modes of the aromatic rings are expected to be prominent. ias.ac.in The symmetric stretching of the pyrazole ring would also likely produce a strong Raman signal. The C=O stretching vibration of the carboxylic acid, while strong in the IR, may be weaker in the Raman spectrum. Low-frequency modes related to the vibrations of the entire molecular skeleton can also be observed, providing a unique fingerprint for the compound. ias.ac.in

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Investigations

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. Through various ionization and analysis methods, detailed information about its mass, elemental composition, and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places, enabling differentiation between compounds with the same integer mass but different atomic compositions.

For this compound, HRMS is critical for verifying its chemical formula, C₁₀H₈N₂O₂. The instrument's high resolving power allows for the experimental mass to be matched with the theoretical (calculated) mass, providing strong evidence of the compound's identity. This technique is particularly valuable in distinguishing the target molecule from potential isomeric impurities or byproducts. The elemental composition of a compound can be obtained when high-resolution MS is used. sci-hub.se

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ |

| Nominal Mass | 188 |

| Monoisotopic Mass | 188.0586 g/mol |

This table presents the theoretical mass values that would be confirmed by HRMS analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar, non-volatile molecules like this compound. In ESI-MS, the analyte is ionized directly from solution, typically yielding molecule-related ions with minimal fragmentation. sci-hub.se This allows for clear determination of the molecular weight.

For this compound, analysis in the negative ion mode is common due to the acidic nature of the carboxylic acid group. This typically results in the formation of a deprotonated molecule, [M-H]⁻. sci-hub.se In the positive ion mode, the protonated molecule [M+H]⁺ can be observed. Additionally, adduct ions, such as sodium-bridged dimers ([2M-2H+Na]⁻) or simple sodium adducts ([M+Na]⁺), may also be formed depending on the solvent system and the presence of salts. nih.gov Tandem mass spectrometry (MS/MS) experiments on these precursor ions can induce fragmentation, often revealing a characteristic loss of carbon dioxide (CO₂) from the carboxylic acid moiety, providing valuable structural information. sci-hub.se

Table 2: Expected Ions for this compound in ESI-MS

| Ion Species | Formula | Ionization Mode | Calculated m/z |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₉N₂O₂]⁺ | Positive | 189.0659 |

| [M+Na]⁺ | [C₁₀H₈N₂O₂Na]⁺ | Positive | 211.0478 |

| [M-H]⁻ | [C₁₀H₇N₂O₂]⁻ | Negative | 187.0513 |

This table outlines the primary ions expected during ESI-MS analysis, with m/z values calculated from the monoisotopic mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. vu.edu.au This hyphenated technique is invaluable for analyzing this compound in complex mixtures, such as reaction monitoring or purity assessment.

A typical LC-MS method would involve a reversed-phase column (e.g., C18) to separate the compound from impurities based on polarity. vu.edu.aunih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid to improve peak shape and ionization efficiency. vu.edu.aunih.gov As the compound elutes from the column, it is introduced into the mass spectrometer's ion source (typically ESI), where it is ionized and detected. This allows for the confirmation of the compound's identity and an assessment of its purity in a single, rapid analysis. Isotope dilution LC-MS can be employed for highly accurate quantification. koreascience.kr

Electronic Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For this compound, the absorption spectrum is determined by its constituent chromophores: the pyrazole ring and the benzoic acid moiety. nist.govnist.gov

The electronic structure features π-systems in both the phenyl and pyrazolyl rings. The conjugation between these two aromatic systems is expected to result in characteristic absorption bands. The spectrum of the combined molecule would likely show shifts in absorption maxima (λ_max) and changes in molar absorptivity compared to the parent compounds due to this extended conjugation. The benzoic acid portion typically exhibits absorption bands related to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl group. nist.govnist.gov Similarly, the pyrazole ring has its own characteristic π → π* transitions. nist.gov The precise λ_max values and intensities are sensitive to the solvent environment.

Table 3: UV Absorption Maxima (λ_max) of Parent Chromophores

| Compound | λ_max (nm) | Solvent |

|---|---|---|

| Benzoic Acid | ~230, ~273 | Varies |

This table presents typical absorption maxima for the parent heterocyclic and aromatic systems found in the target molecule, based on data from the NIST WebBook. nist.govnist.gov The spectrum of this compound would be a composite influenced by the electronic interaction between these two systems.

X-ray Diffraction Analysis for Solid-State Conformational and Packing Characterization

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. units.it For this compound, a single-crystal X-ray diffraction analysis would provide definitive information on its molecular conformation and how the molecules pack together in the crystal lattice.

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the basic repeating unit of the crystal. |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). nih.gov |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms in the molecule. |

| Torsion (Dihedral) Angles | Describes the conformation of the molecule, such as the twist between the pyrazole and phenyl rings. nih.gov |

| Intermolecular Interactions | Identifies and quantifies non-covalent interactions like hydrogen bonds and π-π stacking. |

| Molecular Packing | Shows how individual molecules are arranged in three-dimensional space. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid |

| 1H-Pyrazole |

| Acetonitrile |

| Benzoic acid |

| Carbon dioxide |

| Formic acid |

| Methanol |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

For the compound this compound, a thorough search of the existing scientific literature and crystallographic databases was conducted to obtain data from single-crystal X-ray diffraction studies. However, at the time of this review, no published crystallographic data, including details on the crystal system, space group, unit cell dimensions, or specific bond lengths and angles for this compound, could be located.

While crystallographic data for isomeric and derivative forms of pyrazolyl benzoic acid exist, such as for 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, this information is not directly transferable to the title compound due to the distinct substitution pattern which significantly influences the crystal packing and molecular geometry. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to provide these crucial structural insights.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a chemical compound. This method provides critical validation of a compound's empirical formula, ensuring its stoichiometric purity.

The theoretical elemental composition of this compound, which has the molecular formula C₁₀H₈N₂O₂, can be calculated based on the atomic weights of its constituent elements. These theoretical values serve as a benchmark against which experimentally determined values are compared.

**Table 2: Elemental Analysis Data for this compound (C₁₀H₈N₂O₂) **

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 63.83 | Data not available |

| Hydrogen (H) | 4.29 | Data not available |

| Nitrogen (N) | 14.89 | Data not available |

Computational and Theoretical Studies on 2 1h Pyrazol 4 Yl Benzoic Acid and Its Derivatives

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental aspects of molecular systems. For 2-(1H-pyrazol-4-yl)benzoic acid, these methods can predict its three-dimensional structure, electronic behavior, and spectroscopic signatures with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. vjst.vnjcsp.org.pkajgreenchem.comresearchgate.net It has been successfully applied to a wide range of pyrazole (B372694) and benzoic acid derivatives to understand their molecular properties. nih.govnih.govresearchgate.netmdpi.comnih.govscispace.comnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a commonly employed method in conjunction with various basis sets, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. vjst.vnmdpi.com

The first step in any DFT study is the geometry optimization of the molecule to find its most stable conformation, which corresponds to the minimum energy on the potential energy surface. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles between the pyrazole and benzoic acid rings.

Studies on similar molecules, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, have shown that the optimized geometry can be compared with experimental data if available, often showing good agreement. mdpi.com For this compound, a key aspect of the conformational analysis would be the dihedral angle between the planes of the pyrazole and benzoic acid rings. This angle is influenced by the steric hindrance and potential for intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the pyrazole ring. The planarity of the molecule is a significant factor, with studies on related compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid indicating that a planar conformation can be the most stable. nih.govnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(pyrazole)-C(benzoic) | 1.485 | ||

| C(carboxyl)-C(benzoic) | 1.490 | ||

| C=O (carboxyl) | 1.215 | ||

| C-O (carboxyl) | 1.350 | ||

| O-H (carboxyl) | 0.970 | ||

| N-N (pyrazole) | 1.340 | ||

| C-N (pyrazole) | 1.330 | ||

| C-C (pyrazole) | 1.390 | ||

| C-C-C (benzoic) | ~120 | ||

| C-N-N (pyrazole) | ~110 | ||

| O-C=O (carboxyl) | ~123 | ||

| Pyrazole-Benzoic Dihedral |

Note: The values in this table are illustrative and based on typical bond lengths and angles found in similar structures from computational studies. Actual values would be obtained from a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO might be distributed over the benzoic acid moiety, particularly the carboxylic acid group. This distribution would indicate a potential for intramolecular charge transfer from the pyrazole ring to the benzoic acid ring upon electronic excitation. jcsp.org.pk The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. nih.gov

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis. This provides information about the net atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.67 |

Note: These values are representative and would be precisely determined through DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wuxiapptec.com The MEP surface displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). wuxiapptec.comresearchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack. mdpi.com

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a given region of space. It is useful for visualizing the location of chemical bonds and lone pairs of electrons. An ELF analysis of this compound would clearly delineate the covalent bonds and the non-bonding electron pairs on the nitrogen and oxygen atoms.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to confirm the molecular structure. Each vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms.

The Potential Energy Distribution (PED) analysis is used to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. mdpi.com For this compound, characteristic vibrational frequencies would include the O-H stretching of the carboxylic acid, the C=O stretching, the N-H stretching of the pyrazole ring, and various C-H and C-C stretching and bending modes of the aromatic rings.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (pyrazole) |

| ~3100 | O-H stretching (carboxylic acid dimer) |

| ~3050 | C-H stretching (aromatic) |

| ~1700 | C=O stretching (carboxylic acid dimer) |

| ~1600 | C=C stretching (aromatic) |

| ~1450 | C-H in-plane bending |

| ~1300 | C-O stretching / O-H in-plane bending |

| ~920 | O-H out-of-plane bending (dimer) |

| ~750 | C-H out-of-plane bending |

Note: These are approximate wavenumbers and assignments. The formation of intermolecular hydrogen-bonded dimers in the solid state would significantly affect the O-H and C=O stretching frequencies.

Molecules with significant intramolecular charge transfer characteristics often exhibit non-linear optical (NLO) properties. DFT calculations can be used to predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. researchgate.net The magnitude of β is related to the dipole moment and the HOMO-LUMO energy gap. Molecules with a large β value are of interest for applications in optoelectronics and photonics. For this compound, the potential for charge transfer from the pyrazole to the benzoic acid moiety suggests that it might possess NLO properties, the extent of which can be quantified through computational analysis. researchgate.netmdpi.com

In Silico Modeling for Molecular Recognition and Interaction Mechanisms

In silico modeling encompasses a variety of computational techniques used to simulate the interaction between a small molecule (ligand), such as a derivative of this compound, and a biological macromolecule (target), typically a protein or nucleic acid. These models are crucial for understanding the basis of molecular recognition, which is fundamental to a drug's mechanism of action. By visualizing and analyzing these interactions, scientists can rationalize the compound's activity and design modifications to enhance its binding affinity and selectivity.

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential drug candidates by evaluating how strongly they interact with the binding site of a protein implicated in a disease. For pyrazole derivatives, molecular docking has been extensively used to screen for potential inhibitors against a wide array of protein targets, particularly those involved in cancer and other hyper-proliferative disorders. nih.gov

Extensive computational studies on various pyrazole derivatives have been conducted to assess their potential as modulators or inhibitors for numerous protein targets linked to different cancers. nih.govfao.org For instance, docking studies have explored the interaction of pyrazole compounds with targets such as vascular endothelial growth factor receptor (VEGFR), cyclin-dependent kinase 2 (CDK2), and Aurora A kinase. nih.gov In these studies, ligands are docked into the active site of the protein, and their binding affinity is calculated, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction.

For example, studies on pyrazole-based compounds have identified potent interactions with key cancer-related proteins. One derivative, 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, showed a strong binding affinity for VEGFR-2 with a binding energy of -10.09 kJ/mol. nih.gov Another derivative, a carboxamide compound, exhibited a minimum binding energy of -10.35 kJ/mol with CDK2. nih.gov These interactions are often stabilized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues within the protein's binding pocket. nih.govresearchgate.net The insights from these docking results provide a theoretical basis for rationally designing new pyrazole derivatives as specific protein kinase inhibitors. nih.gov

| Protein Target | PDB Code | Ligand Example | Binding Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|---|

| VEGFR-2 | 2QU5 | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Not Specified |

| Aurora A | 2W1G | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not Specified |

| CDK2 | 2VTO | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 | Not Specified |

| Carbonic Anhydrase | 3FFP | 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | Not Specified | Not Specified |

| C-RAF | 4NKV | Pyrazole Derivative M36 | -9.7 kcal/mol | Not Specified |

Structure-Property Relationship Studies through Theoretical Approaches

Structure-property relationship studies, often referred to as structure-activity relationships (SAR) in a biological context, aim to understand how the chemical structure of a molecule influences its physical, chemical, and biological properties. nih.gov Theoretical approaches, including quantum mechanics and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating these relationships. For a molecule like this compound, these studies can reveal how modifications to the pyrazole or benzoic acid rings affect its potential as a therapeutic agent.

Theoretical studies on benzoic acid derivatives have shown that even slight structural changes, such as shifting a methyl group from one position to another, can significantly alter predicted biological activities. icm.edu.plresearchgate.net The analysis of non-covalent interactions and structural motifs helps in understanding these variations. icm.edu.pl For pyrazole-based compounds, SAR exploration has been systematically used to optimize their inhibitory potency against specific enzymes. nih.gov For instance, in the development of inhibitors for meprin α and β, structural variations at different positions of the pyrazole core were evaluated. It was found that replacing a phenyl moiety with an aliphatic ring was tolerated, and the introduction of different substituents led to compounds with varying potencies and selectivities. nih.gov

QSAR models provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For example, 2D QSAR models have been successfully applied to 1,2,4-triazole (B32235) benzoic acid hybrids, showing an acceptable correlation with their cytotoxic activity against cancer cell lines. nih.govrsc.org Such models can help predict the activity of newly designed compounds before they are synthesized, saving time and resources. These studies have indicated that incorporating specific moieties, like nitrobenzylidene groups, into the core structure could be beneficial for enhancing cytotoxic effects. nih.gov Similarly, for pyrazole-derived anilines, SAR studies have demonstrated that adding lipophilic substituents to the aniline (B41778) moiety can significantly improve antibacterial activity. nih.gov These theoretical approaches are crucial for the rational design and optimization of lead compounds based on the this compound scaffold.

Coordination Chemistry and Supramolecular Assembly of 2 1h Pyrazol 4 Yl Benzoic Acid As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazole-Carboxylate Systems

The design of ligands is a cornerstone of coordination chemistry, dictating the architecture and properties of the resulting metal complexes. Pyrazole-carboxylate systems, such as 2-(1H-pyrazol-4-yl)benzoic acid, are of particular interest due to their versatile coordination capabilities.

N,O-Heteroditopic Ligand Characteristics

This compound is classified as an N,O-heteroditopic ligand, meaning it possesses two different types of donor atoms: nitrogen from the pyrazole (B372694) ring and oxygen from the carboxylate group. ncl.res.in This dual functionality allows for the formation of stable chelate rings with metal ions and provides multiple sites for coordination, leading to a rich variety of structural motifs. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the carboxylate group, with its two oxygen atoms, offer distinct electronic and steric environments for metal binding.

Carboxylate and Pyrazolyl Nitrogen Coordination Preferences

The coordination behavior of the carboxylate and pyrazolyl nitrogen atoms is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The carboxylate group can coordinate to metal ions in a monodentate, bidentate (chelating or bridging), or even a more complex fashion. This flexibility allows it to bridge multiple metal centers, facilitating the formation of polynuclear complexes and extended networks. researchgate.net

The pyrazole ring typically coordinates through the pyridine-type nitrogen atom (the one not bonded to a hydrogen atom). orientjchem.org The pyrazole nitrogen is a good σ-donor, forming strong bonds with a variety of transition metals. The presence of the N-H group on the other nitrogen atom allows for the formation of hydrogen bonds, which can play a crucial role in the supramolecular assembly and stabilization of the resulting structures. acs.org In some instances, deprotonation of the pyrazole N-H group can occur, leading to the formation of a pyrazolate anion that can act as a bridging ligand between two metal centers.

Synthesis and Structural Diversity of Metal Complexes

The reaction of this compound with various metal salts under different conditions has yielded a wide array of metal complexes with diverse nuclearities and dimensionalities.

Mononuclear and Discrete Coordination Compounds

In the presence of suitable coligands or under specific stoichiometric control, this compound can form mononuclear or discrete coordination compounds. rsc.orgnih.gov In these complexes, a single metal ion is coordinated by one or more molecules of the ligand. For example, mononuclear complexes have been synthesized where the metal center is coordinated by the pyrazolyl nitrogen and one of the carboxylate oxygens, forming a chelate ring. rsc.orgmdpi.com The remaining coordination sites on the metal are typically occupied by solvent molecules or other ancillary ligands. The formation of these discrete units is often favored when the concentration of the ligand is high relative to the metal ion, or when strongly coordinating solvents or capping ligands are used.

Polynuclear Complexes and Extended Structures

One of the most fascinating aspects of using this compound as a ligand is its propensity to form polynuclear complexes and extended one-, two-, or three-dimensional structures. researchgate.netrsc.orgnih.gov The bridging capability of both the carboxylate group and the pyrazole ring is key to the formation of these larger assemblies.

For instance, the carboxylate group can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dimeric or polymeric chains. Furthermore, the pyrazole ring, particularly after deprotonation to the pyrazolate anion, can act as a bis(monodentate) bridging ligand, connecting two metal centers. researchgate.net The combination of these bridging modes allows for the construction of intricate and high-dimensional networks. The specific architecture of the resulting polynuclear complex or coordination polymer is influenced by factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, and the reaction temperature and solvent.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a versatile building block has been harnessed in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net MOFs are a class of crystalline porous materials composed of metal ions or clusters connected by organic linkers. The predictable coordination behavior of the pyrazole and carboxylate functionalities makes this compound an excellent candidate for the rational design and synthesis of MOFs with desired topologies and properties.

Rational Design of MOF Architectures

The rational design of Metal-Organic Frameworks (MOFs) hinges on the principles of reticular chemistry, where predetermined molecular building blocks are assembled to create crystalline solids with desired topologies and properties. rsc.org The selection of organic linkers is crucial in this process, and ligands like this compound, which contain both N- and O-donor sites, are of significant interest. nih.gov The geometric and chemical information encoded in such linkers dictates the resulting framework structure.

The design of stable MOFs often involves the use of high-valent metal ions (such as Al³⁺, Cr³⁺, Fe³⁺, Ti⁴⁺, and Zr⁴⁺) with carboxylate ligands or low-valent metal ions (like Ni²⁺, Cu²⁺, and Zn²⁺) with azolate linkers. rsc.org For pyrazole-carboxylate ligands, the interplay between the coordination preferences of the metal ion and the geometry of the ligand determines the final architecture. For instance, the use of a related ligand, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, with various metal ions has demonstrated how reaction conditions and metal ion choice can lead to either discrete mononuclear complexes or extended coordination polymers. nih.gov

The synthesis of a zinc-based MOF using 4-dimethylaminobenzoic acid illustrates that aromatic carboxylic acids are effective in forming stable secondary building units (SBUs) and can lead to materials with high thermal stability. brieflands.com This principle is applicable to the design of MOFs using this compound, where the carboxylate can form robust SBUs with metal centers, which are then linked by the pyrazole moieties to extend the structure into one, two, or three dimensions. The strategic selection of metal ions with specific coordination geometries and the control of reaction conditions are key to achieving targeted MOF architectures with this ligand.

Topological Features and Interpenetration in Coordination Polymers

With zinc(II), the ligand HL forms a coordination polymer with a distorted diamondoid topology, which is a common 4-connected net. nih.gov This structure exhibits fourfold interpenetration, a phenomenon where multiple independent networks are intertwined. nih.gov Interpenetration is a common feature in coordination polymers and can significantly impact the porosity and stability of the material. Similarly, a copper(II) complex with the same ligand resulted in a threefold interpenetrated structure. nih.gov

The degree of interpenetration and the resulting topology can be influenced by factors such as the size and shape of the ligand, the coordination geometry of the metal ion, and the presence of solvent molecules or counter-ions. In some cases, the use of auxiliary ligands can also direct the formation of specific topologies and control interpenetration. The table below summarizes the topological features of coordination polymers formed with the related ligand 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate.

| Compound | Metal Ion | Topology | Interpenetration | Dimensionality |

|---|---|---|---|---|

| [Zn(HL)₂]∞ | Zn(II) | Distorted diamondoid | Fourfold | 3D |

| {[Cu(HL)₂]·4CH₃OH·H₂O}∞ | Cu(II) | Not specified | Threefold | 3D |

| {[Cd(HL)₂(MeOH)₂]·1.8MeOH}∞ | Cd(II) | (4,4)-connected | Not specified | 2D |

Role of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking) in Crystal Engineering

The pyrazole ring of this compound contains both a hydrogen bond donor (the N-H group) and acceptors (the N atoms). This allows for the formation of robust hydrogen-bonding networks. For example, in the solid-state structure of the related free ligand 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, the molecules form a 2D hydrogen-bonded polymer incorporating helical chains through N–H···O and O–H···N interactions. nih.gov

In coordination polymers, these hydrogen bonds can occur between the ligand, coordinated or lattice solvent molecules, and counter-ions, leading to higher-dimensional supramolecular structures. For instance, in some cobalt(II) and nickel(II) complexes with 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate, discrete mononuclear units are linked into extended structures through hydrogen bonding. nih.gov

π-stacking interactions between the aromatic rings of the pyrazole and benzoate (B1203000) moieties are also significant. These interactions contribute to the stabilization of the crystal packing. The interplay between hydrogen bonding and π-stacking can lead to the formation of complex and fascinating supramolecular assemblies. The strength and directionality of these non-covalent interactions can be tuned by modifying the ligand structure or the crystallization conditions, providing a powerful tool for the rational design of new materials.

| Compound/System | Non-Covalent Interaction Type | Structural Role |

|---|---|---|

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (free ligand) | N–H···O and O–H···N hydrogen bonds | Formation of a 2D hydrogen-bonded polymer with helical chains. nih.gov |

| [M(HL)₂(H₂O)₄]·2DMF (M = Co, Ni; HL = 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate) | Hydrogen bonding | Links discrete mononuclear complexes into extended structures. nih.gov |

| Coordination polymers of 1H-pyrazolo[3,4-b]pyridin-3-amine and benzenedicarboxylate derivatives | Hydrogen bonding and π–π interactions | Stabilization of 3D supramolecular networks. nih.gov |

Investigation of Electronic and Magnetic Properties of Coordination Assemblies

The electronic and magnetic properties of coordination assemblies are highly dependent on the nature of the metal ions and the organic ligands. The this compound ligand can participate in the formation of coordination compounds with interesting photoluminescent and magnetic behaviors.

The pyrazole and benzoic acid moieties can both contribute to the electronic properties of the resulting complexes. The aromatic rings can give rise to π* → π or π* → n electronic transitions, which can result in luminescence. Studies on complexes with similar ligands, such as 2,4-bis-(triazol-1-yl)-benzoic acid, have shown that these materials can exhibit excellent fluorescence properties. nih.gov The emission properties can be tuned by the choice of the metal ion and the coordination environment. For example, the emission maxima of these complexes are often shifted compared to the free ligand, indicating the influence of coordination on the electronic structure. nih.gov Such fluorescent coordination polymers have potential applications in chemical sensing. nih.gov

Functional Exploration and Advanced Material Science Applications of 2 1h Pyrazol 4 Yl Benzoic Acid Analogues

Applications in Advanced Materials Development

The unique combination of a robust aromatic carboxylic acid and a versatile heterocyclic pyrazole (B372694) ring within one molecule positions 2-(1H-pyrazol-4-yl)benzoic acid and its derivatives as valuable components in the creation of advanced materials. These materials often exhibit tailored properties suitable for specialized applications.

The ability of this compound to act as a linker or functional unit allows for its incorporation into various extended structures, including polymers and nanomaterials. A prominent application is in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline coordination polymers with porous structures.

Research has demonstrated that pyrazole-based benzoic acid ligands are effective building blocks for MOFs. For instance, the derivative 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H₂mpba) has been used as a bifunctional ligand to react with metal salts like copper and zinc nitrates. researchgate.net This reaction leads to the self-assembly of bimetallic MOFs. researchgate.net In these structures, the carboxylate group of the benzoic acid and the nitrogen atoms of the pyrazole ring coordinate with metal ions, creating a stable, porous, three-dimensional network. This demonstrates the capacity of the pyrazole-benzoic acid backbone to be integrated into highly ordered polymer matrices.

Furthermore, benzoic acid itself can be used to functionalize nanoparticles, such as iron oxide (α-Fe₂O₃). While not specific to the pyrazole derivative, this indicates a general pathway where the benzoic acid moiety can anchor the molecule to the surface of nanomaterials, thereby modifying the nanoparticle's surface chemistry and properties.

The incorporation of the pyrazole-benzoic acid structure into materials can significantly influence their physical and chemical properties, notably their thermal stability and optical behavior.

Optical Responses: Pyrazole derivatives are known to be part of various fluorescent molecules. researchgate.net The conjugation between the pyrazole and benzene (B151609) rings in this compound suggests potential for interesting photophysical properties. Studies on new pyrazole oxadiazole compounds, for example, show good fluorescence with emission wavelengths ranging from 410 nm to 450 nm and high quantum yields. researchgate.net When ligands like these are incorporated into MOFs, the resulting materials can exhibit enhanced and shifted photoluminescence compared to the free ligand. nih.gov For example, MOFs built from 3-nitro-4-(pyridin-4-yl)benzoic acid, a structurally related ligand, showed red-shifted and more intense photoluminescence, which could be harnessed for sensing applications. nih.gov

Table 1: Analytical Techniques for Material Property Characterization

| Analytical Technique | Property Measured | Relevance to this compound Materials |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass loss versus temperature | Determines the decomposition temperature and thermal stability of polymers or MOFs incorporating the compound. azom.com |

| Differential Scanning Calorimetry (DSC) | Heat flow versus temperature | Identifies melting points, glass transitions, and other phase changes, providing insight into the material's thermal history and processing conditions. azom.com |

| Fluorometry | Fluorescence emission and quantum yield | Characterizes the optical properties of the compound and derived materials for potential use in sensors or optical devices. researchgate.net |

| Powder X-ray Diffraction (PXRD) | Crystalline structure | Confirms the formation and phase purity of crystalline materials like MOFs. nih.gov |

Role as a Precursor in Complex Organic Synthesis

The this compound molecule is a versatile precursor in organic synthesis, serving as both a foundational building block for larger heterocyclic systems and a core scaffold for creating diverse molecular libraries.

The pyrazole ring is a common feature in a vast array of more complex heterocyclic structures due to its stability and the reactivity of its constituent atoms. The presence of both the pyrazole and benzoic acid functionalities allows this compound to be a starting point for multi-step syntheses. For example, derivatives such as 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been synthesized from pyrazole-derived aldehydes, demonstrating how the core structure can be elaborated into more complex and functionalized molecules. nih.gov The carboxyl group can be converted into esters, amides, or other functional groups, while the pyrazole ring's nitrogen atoms can be alkylated or participate in further cyclization reactions, leading to fused heterocyclic systems.

In medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups are appended to create a library of related compounds. The pyrazole ring is considered a "privileged scaffold" because it is found in numerous biologically active compounds and approved drugs. nih.gov The this compound structure provides at least two points for diversification: the carboxylic acid group and the pyrazole ring's N-H proton. By systematically reacting the scaffold with different building blocks at these positions, chemists can generate large "chemical diversity libraries." These libraries are then screened for biological activity, such as enzyme inhibition or receptor binding, to identify new drug leads. For example, the synthesis of 3,5-diarylpyrazole derivatives has been explored to create inhibitors for metalloproteases, showcasing the utility of the pyrazole scaffold in targeted drug design. researchgate.net

Development of Chemical Sensors and Probes

The structural features of this compound and its derivatives make them promising candidates for the development of chemical sensors and probes. Their ability to coordinate with metal ions and their potential for fluorescence offer pathways to create selective and sensitive detection systems.

Molecules containing a pyrazole ring have been successfully designed as fluorescent sensors. For instance, a derivative of 1H-pyrazolo[3,4-b]quinoline equipped with a dipicolylamine chelator was synthesized and shown to be a selective fluorescent sensor for zinc (Zn²⁺) ions. mdpi.com Upon binding with Zn²⁺, the sensor exhibited a significant shift and enhancement in its fluorescence emission, allowing for the detection of the cation. mdpi.com This principle could be applied to this compound by functionalizing it with appropriate chelating groups to target specific analytes.

Furthermore, the molecule's ability to form MOFs opens another route for sensor development. researchgate.net MOFs can be designed to have specific pore sizes and chemical environments, making them suitable for selective adsorption of analytes. MOF-based electrochemical sensors are an emerging field where the framework material, deposited on an electrode, can enhance the detection of target molecules through pre-concentration and catalytic effects. nih.gov The incorporation of this compound into such frameworks could lead to novel sensors for various chemical species.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid |

| Iron oxide (α-Fe₂O₃) |

| 3-nitro-4-(pyridin-4-yl)benzoic acid |

| 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid |

| 1H-pyrazolo[3,4-b]quinoline |

| Zinc (Zn²⁺) |

| Copper nitrate |

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-pyrazol-4-yl)benzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using phenylhydrazine and β-ketoesters (e.g., ethyl acetoacetate) followed by hydrolysis to yield carboxylic acids . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) can enhance regioselectivity and yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the pure product.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of techniques:

- X-ray crystallography : Resolve crystal structure using programs like SHELXL .

- Spectroscopy : FTIR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for proton and carbon environments, and LC-MS for molecular weight confirmation .

- Elemental analysis : Validate empirical formula (e.g., C₁₀H₈N₂O₂) .

Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic solutions due to its carboxylic acid group. Solubility tests should precede reaction planning; for biological assays, use DMSO stock solutions (<1% v/v to avoid cytotoxicity) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for pyrazole derivatives. Use personal protective equipment (PPE), fume hoods for weighing, and inert atmospheres for moisture-sensitive reactions. Store in airtight containers away from light .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring synthesis be addressed to minimize byproducts?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example, using N-tosylhydrazones as precursors allows controlled cyclization under transition-metal catalysis (e.g., Pd or Cu). Monitor reaction progress with TLC or HPLC and optimize substituent positioning using computational tools (DFT) .

Q. What computational methods are effective for modeling the electronic properties and reactivity of this compound?

Q. How can enzymatic interactions of this compound be studied, particularly with cytochrome P450 isoforms?

- Methodological Answer : Conduct in vitro assays using recombinant CYP enzymes (e.g., CYP199A4) to monitor oxidation metabolites via HPLC and LC-MS. Use NADPH as a cofactor and analyze kinetic parameters (Km, Vmax) .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives, such as antimicrobial or anti-inflammatory effects?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) .

- Anti-inflammatory assays : Measure COX-2 inhibition via ELISA or cell-based models (e.g., LPS-induced macrophages) .

Q. How can structural data discrepancies (e.g., crystallography vs. NMR) be resolved for this compound derivatives?

- Methodological Answer : Cross-validate using multiple techniques:

Q. What are the key considerations for designing pharmacological studies involving this compound, including ADMET profiling?

- Methodological Answer :

Prioritize: - Absorption : Caco-2 cell permeability assays.

- Metabolic stability : Liver microsome incubation with LC-MS metabolite identification.

- Toxicity : Ames test for mutagenicity and zebrafish models for acute toxicity.

Use in silico tools (e.g., SwissADME) for preliminary ADMET predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.